Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate
Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is an organic compound with the molecular formula C12H21NO4. It is a derivative of cyclopentanecarboxylate, featuring a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted cyclopentanecarboxylates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of peptide-based drugs and as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of new therapeutic agents, particularly in the field of cancer research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amino group. This free amino group can then participate in various chemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- Methyl 3-((tert-butoxycarbonyl)amino)propanoate
- Methyl (3S)-3-((tert-butoxycarbonyl)amino)-4-oxopentanoate
Uniqueness
Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is unique due to its cyclopentane ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules, providing enhanced stability and bioactivity compared to linear analogs .
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMDDXYOHHJMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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